molecular formula C25H26N2O4S B11203587 ethyl 4-[({2-[(3-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl}carbonyl)amino]benzoate

ethyl 4-[({2-[(3-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl}carbonyl)amino]benzoate

Cat. No.: B11203587
M. Wt: 450.6 g/mol
InChI Key: CNXTZAPKEPORIY-UHFFFAOYSA-N
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Description

Ethyl 4-[({2-[(3-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl}carbonyl)amino]benzoate is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({2-[(3-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl}carbonyl)amino]benzoate typically involves multiple steps, including the formation of the cyclopenta[b]thiophene core, the introduction of the 3-methoxybenzyl group, and the final esterification to form the ethyl benzoate derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({2-[(3-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce deoxygenated compounds, and substitution may result in various substituted derivatives.

Scientific Research Applications

Ethyl 4-[({2-[(3-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl}carbonyl)amino]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[({2-[(3-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-[({2-[(3-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl}carbonyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 3-[(4-methoxybenzyl)amino]propanoate: Shares a similar benzyl group but differs in the core structure.

    Ethyl (2,6-difluorobenzyl){4-[(dimethylamino)methyl]-3-[(6-methoxypyridazin-3-yl)carbamoyl]-5-(4-nitrophenyl)thiophen-2-yl}carbamate: Contains a thiophene core but with different substituents and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

ethyl 4-[[2-[(3-methoxyphenyl)methylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]benzoate

InChI

InChI=1S/C25H26N2O4S/c1-3-31-25(29)17-10-12-18(13-11-17)27-23(28)22-20-8-5-9-21(20)32-24(22)26-15-16-6-4-7-19(14-16)30-2/h4,6-7,10-14,26H,3,5,8-9,15H2,1-2H3,(H,27,28)

InChI Key

CNXTZAPKEPORIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NCC4=CC(=CC=C4)OC

Origin of Product

United States

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